molecular formula C22H18N4O3 B12184459 3-(2-methoxyphenyl)-4-oxo-N-(pyridin-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide

3-(2-methoxyphenyl)-4-oxo-N-(pyridin-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B12184459
M. Wt: 386.4 g/mol
InChI Key: IZBFPLBGOLZVNY-UHFFFAOYSA-N
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Description

3-(2-methoxyphenyl)-4-oxo-N-(pyridin-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of functional groups such as methoxyphenyl, pyridinylmethyl, and carboxamide adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-4-oxo-N-(pyridin-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone to form the quinazoline core. This is followed by the introduction of the methoxyphenyl and pyridinylmethyl groups through nucleophilic substitution reactions. The final step involves the formation of the carboxamide group via amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)-4-oxo-N-(pyridin-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the quinazoline core can be reduced to form a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group results in a hydroxylated quinazoline.

Scientific Research Applications

3-(2-methoxyphenyl)-4-oxo-N-(pyridin-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

    Medicine: Its structural features suggest potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-4-oxo-N-(pyridin-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The quinazoline core can bind to enzymes or receptors, inhibiting their activity. The methoxyphenyl and pyridinylmethyl groups may enhance binding affinity and specificity. The compound may also interfere with cellular pathways, leading to altered cellular functions and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share the methoxyphenyl group and exhibit similar biological activities.

    Pyridin-2-yl derivatives: Compounds with pyridinyl groups often show comparable reactivity and applications in medicinal chemistry.

Uniqueness

3-(2-methoxyphenyl)-4-oxo-N-(pyridin-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide is unique due to its specific combination of functional groups and the quinazoline core. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H18N4O3

Molecular Weight

386.4 g/mol

IUPAC Name

3-(2-methoxyphenyl)-4-oxo-N-(pyridin-2-ylmethyl)quinazoline-7-carboxamide

InChI

InChI=1S/C22H18N4O3/c1-29-20-8-3-2-7-19(20)26-14-25-18-12-15(9-10-17(18)22(26)28)21(27)24-13-16-6-4-5-11-23-16/h2-12,14H,13H2,1H3,(H,24,27)

InChI Key

IZBFPLBGOLZVNY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NCC4=CC=CC=N4

Origin of Product

United States

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